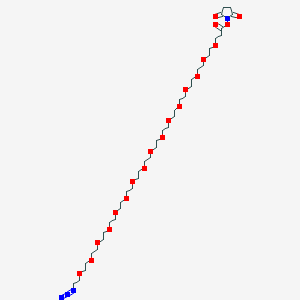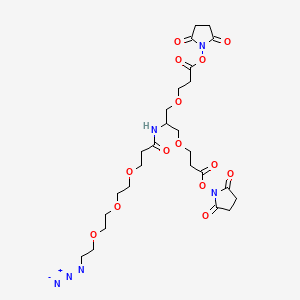
N-(Azido-PEG3)-N-bis(PEG4-Boc)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Azido-PEG3)-N-bis(PEG4-Boc): is a polyethylene glycol (PEG)-based proteolysis targeting chimeric (PROTAC) linker. It is widely used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system . This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-bis(PEG4-Boc) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce PEG chains.
Boc Protection: The final step involves the protection of the terminal amine groups with tert-butyloxycarbonyl (Boc) groups to yield the final product.
Industrial Production Methods: Industrial production of N-(Azido-PEG3)-N-bis(PEG4-Boc) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: N-(Azido-PEG3)-N-bis(PEG4-Boc) undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAc: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No additional catalysts are required, making it suitable for biological applications.
Major Products: The major products formed from these reactions are triazole-linked compounds, which are valuable in various chemical and biological applications .
Aplicaciones Científicas De Investigación
N-(Azido-PEG3)-N-bis(PEG4-Boc) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(Azido-PEG3)-N-bis(PEG4-Boc) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The azide group in N-(Azido-PEG3)-N-bis(PEG4-Boc) allows for efficient conjugation with alkyne-containing molecules, facilitating the formation of PROTACs .
Comparación Con Compuestos Similares
N-(Azido-PEG3)-N-Boc-PEG4-Boc: Another PEG-based PROTAC linker with similar properties.
N-(Azido-PEG4)-N-Boc-PEG4-Boc: A variant with a longer PEG chain, offering different solubility and biocompatibility characteristics.
N-(Azido-PEG2)-N-Boc-PEG4-Boc: A shorter PEG chain variant, providing different linker flexibility and reactivity.
Uniqueness: N-(Azido-PEG3)-N-bis(PEG4-Boc) is unique due to its balanced PEG chain length, which offers optimal solubility, biocompatibility, and reactivity for a wide range of applications .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N4O15/c1-37(2,3)56-35(43)7-13-45-19-25-51-31-33-54-29-23-49-17-11-42(10-16-48-22-28-53-27-21-47-15-9-40-41-39)12-18-50-24-30-55-34-32-52-26-20-46-14-8-36(44)57-38(4,5)6/h7-34H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNIRASVYTYNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N4O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)



